molecular formula C16H18N2O2 B588542 2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride CAS No. 1246816-38-5

2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride

Cat. No.: B588542
CAS No.: 1246816-38-5
M. Wt: 274.356
InChI Key: FPPBMXVCCCEYJD-YQUBHJMPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with piperazine in the presence of a deuterated solvent. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of deuterated solvents and reagents is crucial in maintaining the isotopic labeling of the compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride involves its interaction with specific molecular targets. The deuterated form allows for precise tracking in metabolic studies, providing insights into the pathways and interactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride is unique due to its isotopic labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking and measurement are required .

Properties

IUPAC Name

4-[3,3,6,6-tetradeuterio-5-(4-hydroxyphenyl)piperazin-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-13-5-1-11(2-6-13)15-9-18-16(10-17-15)12-3-7-14(20)8-4-12/h1-8,15-20H,9-10H2/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPBMXVCCCEYJD-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(NC(C(N1)C2=CC=C(C=C2)O)([2H])[2H])C3=CC=C(C=C3)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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